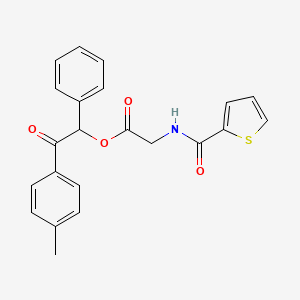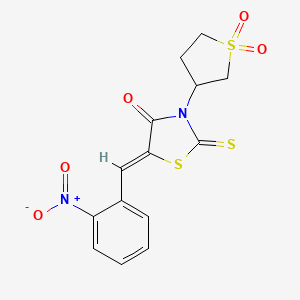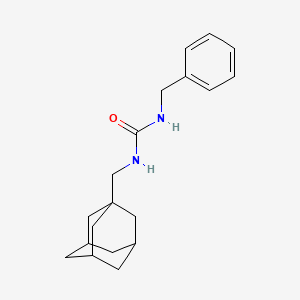![molecular formula C19H22N4O B4012579 N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B4012579.png)
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide
Descripción general
Descripción
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as DMAPT and is a derivative of a naturally occurring compound, parthenolide. DMAPT has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties.
Mecanismo De Acción
The mechanism of action of DMAPT is not fully understood, but studies have shown that it works by inhibiting the NF-κB pathway, which is a key regulator of inflammation, cell survival, and proliferation. DMAPT has been found to inhibit the phosphorylation of IκBα, which leads to the inhibition of NF-κB activation and subsequent downstream effects.
Biochemical and Physiological Effects:
DMAPT has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Furthermore, DMAPT has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMAPT in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Furthermore, DMAPT has been found to have a low toxicity profile, making it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using DMAPT in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of DMAPT. One of the areas of interest is the development of novel formulations of DMAPT that can improve its solubility and bioavailability. Furthermore, there is a need for further studies to elucidate the mechanism of action of DMAPT and its effects on various signaling pathways. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of DMAPT as a potential therapeutic agent for the treatment of various diseases.
Conclusion:
In conclusion, DMAPT is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It possesses anti-inflammatory, anti-cancer, and anti-angiogenic properties and has been found to selectively target cancer cells while leaving normal cells unharmed. While there are limitations to its use in lab experiments, there are several future directions for the study of DMAPT, including the development of novel formulations and clinical trials to evaluate its safety and efficacy.
Aplicaciones Científicas De Investigación
DMAPT has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. DMAPT has also been found to possess anti-cancer properties, with studies showing its ability to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. Furthermore, DMAPT has been found to possess anti-angiogenic properties, which make it a potential therapeutic agent for the treatment of various angiogenesis-dependent diseases such as diabetic retinopathy and age-related macular degeneration.
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-22(2)19-14(7-6-10-20-19)12-21-18(24)11-15-13-23(3)17-9-5-4-8-16(15)17/h4-10,13H,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOXKBHCJFJELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=C(N=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-bis[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperazinedicarboxamide](/img/structure/B4012497.png)
![6-methoxy-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}pyrimidin-4-amine](/img/structure/B4012498.png)
![4-{3-[(1-methyl-1H-imidazol-2-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4012512.png)


![(4-bromophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4012520.png)

![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4012537.png)
![ethyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B4012558.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012570.png)


![1-[3-(diethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012595.png)
